![molecular formula C29H26N6 B14265037 5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] CAS No. 136629-58-8](/img/structure/B14265037.png)
5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]: is a complex organic compound characterized by its unique structure, which includes benzimidazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] typically involves the condensation of 1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole with formaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole and pyridine N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole and pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Medicine: The compound’s pharmacological properties are explored for therapeutic applications, including its potential use in treating infections and cancer.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5,5’-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to specific proteins, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparación Con Compuestos Similares
- 5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]
- 5,5’-Methylenebis(2,2-dimethyl-1,3-dioxane-4,6-dione)
- 1-(6-Methylpyridin-2-yl)piperazine
Comparison: Compared to similar compounds, 5,5’-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] exhibits unique properties due to the presence of both benzimidazole and pyridine rings. This dual functionality enhances its ability to form complexes with metal ions and interact with biological molecules. Its stability and reactivity make it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
136629-58-8 |
|---|---|
Fórmula molecular |
C29H26N6 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
1-methyl-5-[[1-methyl-2-(6-methylpyridin-2-yl)benzimidazol-5-yl]methyl]-2-(6-methylpyridin-2-yl)benzimidazole |
InChI |
InChI=1S/C29H26N6/c1-18-7-5-9-22(30-18)28-32-24-16-20(11-13-26(24)34(28)3)15-21-12-14-27-25(17-21)33-29(35(27)4)23-10-6-8-19(2)31-23/h5-14,16-17H,15H2,1-4H3 |
Clave InChI |
CAOGYUMIWBCWBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=NC3=C(N2C)C=CC(=C3)CC4=CC5=C(C=C4)N(C(=N5)C6=CC=CC(=N6)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
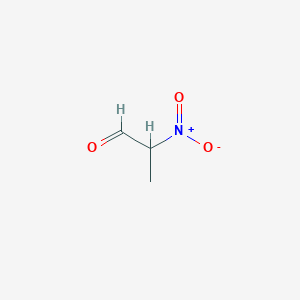
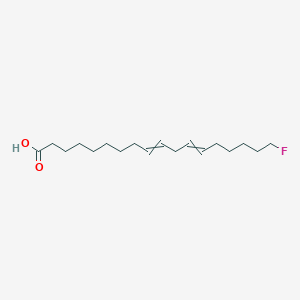
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
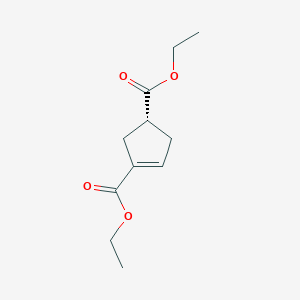
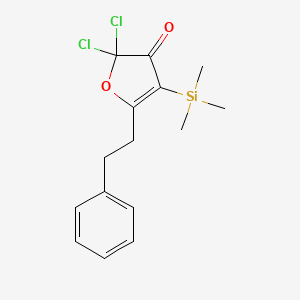
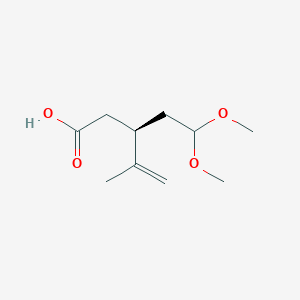
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
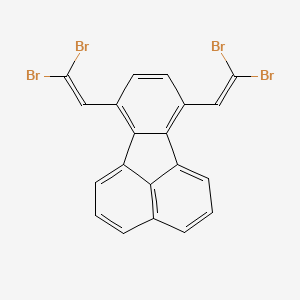


![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)

![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
